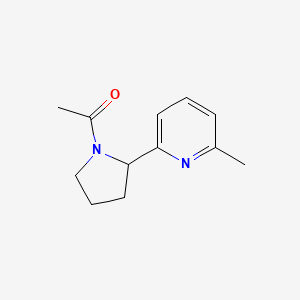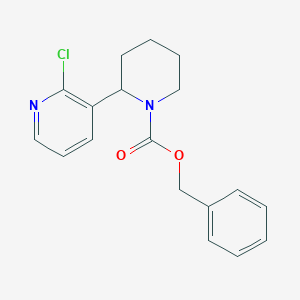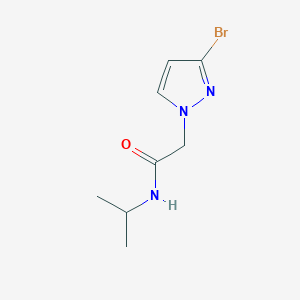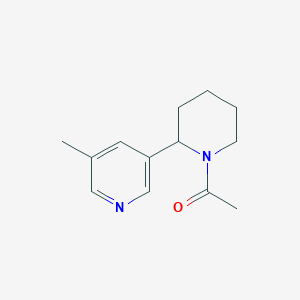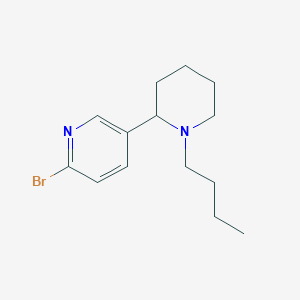
2-Bromo-5-(1-butylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(1-butylpiperidin-2-yl)pyridine is a halogenated pyridine derivative with the molecular formula C14H21BrN2 and a molecular weight of 297.23 g/mol . This compound is known for its unique molecular structure, which makes it a valuable asset in various scientific research and development fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions to introduce the butylpiperidine group . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(1-butylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-5-(1-butylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine.
5-Bromo-2-pyridylpiperidine: Another halogenated pyridine derivative with similar structural features.
2-Chloro-5-(1-butylpiperidin-2-yl)pyridine: A chlorine-substituted analog with potentially different reactivity and properties.
Uniqueness
This compound stands out due to its specific combination of a bromine atom and a butylpiperidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H21BrN2 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
2-bromo-5-(1-butylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H21BrN2/c1-2-3-9-17-10-5-4-6-13(17)12-7-8-14(15)16-11-12/h7-8,11,13H,2-6,9-10H2,1H3 |
Clé InChI |
HCXUKIAPNVOTKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



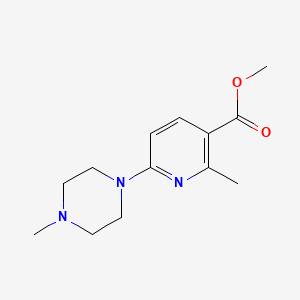


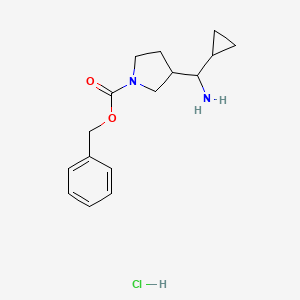
![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)



